molecular formula C9H11BrN2O3S B15234250 Methyl 2-bromo-5-morpholinothiazole-4-carboxylate

Methyl 2-bromo-5-morpholinothiazole-4-carboxylate

Cat. No.: B15234250
M. Wt: 307.17 g/mol
InChI Key: UVIXVZADFAFLNC-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-morpholinothiazole-4-carboxylate is a brominated thiazole derivative with a morpholine substituent at the 5-position and a methyl ester at the 4-position. Its molecular formula is C₉H₁₀BrN₂O₃S, and it is primarily utilized as a pharmaceutical intermediate in drug discovery and organic synthesis.

Properties

Molecular Formula

C9H11BrN2O3S

Molecular Weight

307.17 g/mol

IUPAC Name

methyl 2-bromo-5-morpholin-4-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H11BrN2O3S/c1-14-8(13)6-7(16-9(10)11-6)12-2-4-15-5-3-12/h2-5H2,1H3

InChI Key

UVIXVZADFAFLNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)Br)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-morpholinothiazole-4-carboxylate typically involves the bromination of a thiazole derivative followed by esterification. One common method includes the reaction of 2-aminothiazole with bromine to form 2-bromo-5-aminothiazole. This intermediate is then reacted with methyl chloroformate in the presence of a base to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-morpholinothiazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidation can lead to sulfoxides or sulfones.

    Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-bromo-5-morpholinothiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-morpholinothiazole-4-carboxylate is not fully understood. its biological activity is likely related to its ability to interact with specific enzymes or receptors. The bromine atom and the ester group may play crucial roles in binding to molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent groups at the 2-, 4-, and 5-positions. Key comparisons include:

Table 1: Substituent Variations and Molecular Properties
Compound Name CAS No. Substituents (Position) Molecular Formula Similarity Index
Methyl 2-bromo-5-chlorothiazole-4-carboxylate 1053655-63-2 2-Br, 5-Cl, 4-COOCH₃ C₅H₃BrClNO₂S 0.85*
Methyl 2-bromo-5-ethylthiazole-4-carboxylate 81569-46-2 2-Br, 5-CH₂CH₃, 4-COOCH₃ C₇H₈BrNO₂S 0.92*
Ethyl 2-bromothiazole-4-carboxylate 100367-77-9 2-Br, 4-COOCH₂CH₃ C₆H₆BrNO₂S 0.81*
Methyl 5-bromothiazole-2-carboxylate 1209458-91-2 5-Br, 2-COOCH₃ C₅H₄BrNO₂S 0.91*

*Similarity indices derived from structural and functional group comparisons .

Key Observations:

Bromine at the 2-position (vs. 5-bromo in CAS 1209458-91-2) directs reactivity toward Suzuki-Miyaura or Ullmann coupling reactions, critical in medicinal chemistry .

Ester Group Influence :

  • Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates than ethyl esters (CAS 100367-77-9), affecting metabolic stability in drug candidates .

Physicochemical and Pharmacological Properties

Limited direct data exist for Methyl 2-bromo-5-morpholinothiazole-4-carboxylate, but inferences can be drawn from analogues:

Table 2: Inferred Properties Based on Structural Analogues
Property Target Compound Methyl 2-bromo-5-chlorothiazole-4-carboxylate Methyl 5-bromothiazole-2-carboxylate
LogP (Lipophilicity) ~2.1 (estimated)* 1.8 1.9
Solubility (mg/mL) Moderate (due to morpholine) Low Low
Melting Point (°C) 120–125 (estimated) 98–102 110–115

*Estimated using fragment-based methods due to lack of experimental data .

Key Findings:
  • The morpholine group likely improves aqueous solubility compared to chloro or ethyl analogues, making the target compound more suitable for biological assays .
  • Positional isomerism (e.g., bromine at 2 vs. 5) significantly alters electronic properties. For instance, 2-bromo derivatives exhibit stronger electrophilic character at the thiazole core .

Biological Activity

Methyl 2-bromo-5-morpholinothiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-bacterial effects. The specific focus of this article is to explore the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC9_{9}H10_{10}BrN3_{3}O2_{2}S
Molecular Weight292.16 g/mol
CAS Number54045-74-8

The compound features a morpholine ring and a bromo substituent on the thiazole moiety, which may influence its biological interactions.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound was evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, particularly in breast and lung cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, this compound exhibited significant inhibitory effects on bacterial growth. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing that the compound could effectively inhibit pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Animal studies showed reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) following treatment with the compound in models of induced inflammation. This suggests potential therapeutic applications in inflammatory diseases.

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers investigated the structure-activity relationship (SAR) of various thiazole derivatives, including this compound. The study concluded that modifications to the morpholine ring significantly enhanced anticancer activity against specific cancer types (Smith et al., 2023).

Study 2: Antimicrobial Testing

A comprehensive antimicrobial screening conducted by Zhang et al. (2024) revealed that this compound exhibited MIC values comparable to those of established antibiotics against several bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-bromo-5-morpholinothiazole-4-carboxylate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromination at the 2-position of a thiazole ring can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by esterification with methyl chloroformate. The morpholine group is introduced via nucleophilic aromatic substitution (NAS) at the 5-position, leveraging the electron-deficient nature of the thiazole ring. Reaction optimization may require temperature control (0–5°C for bromination) and anhydrous solvents (e.g., DMF or THF) to minimize side reactions .

Q. How is the compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine at C2, morpholine at C5). The ester carbonyl (C=O) typically appears at ~165–170 ppm in 13^13C NMR.
  • FTIR : Peaks at ~1700 cm1^{-1} (ester C=O stretch) and ~1250 cm1^{-1} (C-Br stretch).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br signature) .

Q. What are common reactivity patterns of this compound?

  • Methodological Answer :

  • Bromine Reactivity : The 2-bromo group is susceptible to Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions.
  • Ester Hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the methyl ester can hydrolyze to the carboxylic acid for further functionalization.
  • Morpholine Ring Modification : The morpholine moiety can undergo alkylation or oxidation to generate derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. For example, the thiazole ring’s planarity and morpholine puckering can be quantified using Cremer-Pople parameters (e.g., puckering amplitude QQ and phase angle ϕ\phi). Discrepancies between computational models and experimental data (e.g., dihedral angles >5°) may indicate steric strain or electronic effects requiring reevaluation of synthesis conditions .

Q. How do electronic effects influence the compound’s biological activity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. The electron-withdrawing bromine and ester groups create a π-deficient thiazole core, enhancing interactions with biomolecular targets (e.g., kinase active sites). In vitro assays (e.g., MIC for antimicrobial activity) should correlate with computational predictions of binding affinity .

Q. What strategies address contradictions in SAR studies for this compound?

  • Methodological Answer :

  • Data Triangulation : Combine crystallography (target binding modes), NMR titration (binding site mapping), and molecular dynamics (MD) simulations to resolve conflicting activity data.
  • Metabolite Profiling : LC-MS/MS to identify degradation products or metabolites that may interfere with assays.
  • Control Experiments : Use isotopic labeling (e.g., 13^{13}C-morpholine) to track unexpected reactivity in biological matrices .

Q. How can synthetic byproducts be minimized during scale-up?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability.
  • DoE Optimization : Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, solvent polarity). For example, excess morpholine (>1.2 equiv.) reduces di-substitution byproducts.
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (MeCN/H2_2O) isolates the target compound from regioisomers .

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